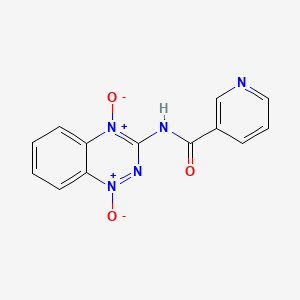![molecular formula C13H20O6 B14201675 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid CAS No. 859161-50-5](/img/structure/B14201675.png)
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid is a complex organic compound characterized by its unique dispiro structure, which includes multiple oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid typically involves the formation of the dispiro structure through a series of cyclization reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production methods for this compound are still under development, with research focusing on optimizing the yield and purity of the product. Current methods involve multi-step synthesis processes that are carefully monitored to maintain the integrity of the dispiro structure .
Análisis De Reacciones Químicas
Types of Reactions: 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple oxygen atoms within the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often require specific temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple oxygen atoms play a crucial role in its reactivity and biological activity. For example, its antimalarial properties are attributed to its ability to generate reactive oxygen species that target the malaria parasite .
Comparación Con Compuestos Similares
- 1,1,2,2,4,10,10,11,11,13-Decamethyl-7,8,15,16-tetraoxadispiro[5.2.5~9~.2~6~]hexadecane
- 2,3,4,11,12,13-Hexamethyl-7,8,15,16-tetraoxadispiro[5.2.5~9~.2~6~]hexadecane
- 1,1,4,4,10,10,13,13-Octamethyl-7,8,15,16-tetraoxadispiro[5.2.5~9~.2~6~]hexadecane
Uniqueness: 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid is unique due to its specific dispiro structure and the presence of a carboxylic acid group.
Propiedades
Número CAS |
859161-50-5 |
|---|---|
Fórmula molecular |
C13H20O6 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
7,8,15,16-tetraoxadispiro[5.2.59.26]hexadecane-12-carboxylic acid |
InChI |
InChI=1S/C13H20O6/c14-11(15)10-4-8-13(9-5-10)18-16-12(17-19-13)6-2-1-3-7-12/h10H,1-9H2,(H,14,15) |
Clave InChI |
IGQPZGPAYLDOJR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)OOC3(CCC(CC3)C(=O)O)OO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


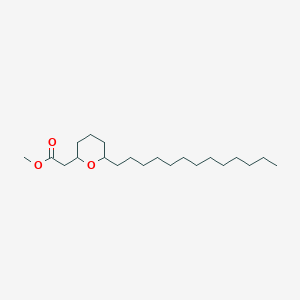
![2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B14201601.png)
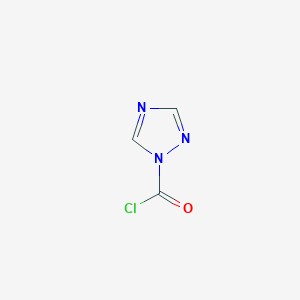
![7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14201615.png)
![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)
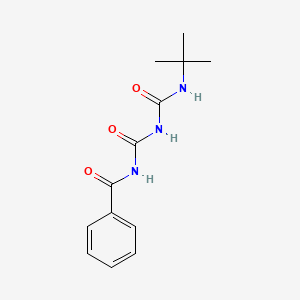
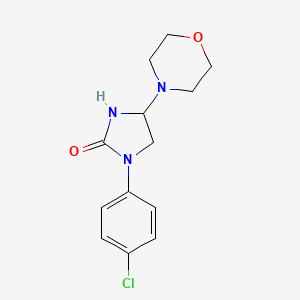
![[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14201641.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)
![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201669.png)
![9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione](/img/structure/B14201679.png)
